2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-tert-butyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-tert-butyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (hereafter referred to as the "target compound") is a benzothienopyrimidinone derivative characterized by:
- A 7-tert-butyl group on the tetrahydrobenzothieno ring.
- A 3-phenyl substituent on the pyrimidinone core.
- A 2-(4-bromophenyl)-2-oxoethylsulfanyl moiety at position 2 of the pyrimidinone.
Properties
CAS No. |
309742-30-1 |
|---|---|
Molecular Formula |
C28H27BrN2O2S2 |
Molecular Weight |
567.6 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-7-tert-butyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C28H27BrN2O2S2/c1-28(2,3)18-11-14-21-23(15-18)35-25-24(21)26(33)31(20-7-5-4-6-8-20)27(30-25)34-16-22(32)17-9-12-19(29)13-10-17/h4-10,12-13,18H,11,14-16H2,1-3H3 |
InChI Key |
IGYSDJVGHIAGGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-tert-butyl-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothieno[2,3-d]pyrimidin-4(3H)-one core, followed by the introduction of the 4-bromophenyl and tert-butyl groups. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the scalability of the process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group serves as a reactive site for nucleophilic displacement. Derivatives of benzothieno-pyrimidinones with sulfanyl substituents undergo substitution under basic conditions. For example:
-
Reaction with amines : Replacement of the sulfanyl group with amine nucleophiles (e.g., piperidine) yields derivatives with altered biological activity.
-
Alkylation/arylation : Alkyl halides or aryl boronic acids can displace the sulfanyl group in the presence of transition-metal catalysts.
Conditions :
| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Amine substitution | Piperidine, K<sub>2</sub>CO<sub>3</sub> | DMF | 80°C | 65–75 |
| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub> | Toluene/H<sub>2</sub>O | 100°C | 50–60 |
Oxidation of the Sulfanyl Group
The sulfanyl moiety can be oxidized to sulfoxide (-SO-) or sulfone (-SO<sub>2</sub>-), altering electronic properties and bioactivity.
-
Sulfoxide formation : Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C.
-
Sulfone formation : H<sub>2</sub>O<sub>2</sub>/acetic acid under reflux.
Kinetic Data :
| Oxidizing Agent | Product | Time (h) | Yield (%) |
|---|---|---|---|
| m-CPBA | Sulfoxide | 2 | 85 |
| H<sub>2</sub>O<sub>2</sub>/AcOH | Sulfone | 6 | 72 |
Functionalization of the 4-Bromophenyl Group
The 4-bromophenyl substituent enables cross-coupling reactions, such as:
-
Suzuki–Miyaura coupling : Reaction with aryl boronic acids using Pd catalysts to form biaryl derivatives .
-
Buchwald–Hartwig amination : Introduction of amine groups via palladium-catalyzed coupling .
Example Reaction :
Reduction of the 2-Oxoethyl Group
The ketone group in the 2-oxoethyl chain can be reduced to a hydroxyl or methylene group:
-
NaBH<sub>4</sub> reduction : Selective reduction to a secondary alcohol.
-
Clemmensen reduction : Conversion to a methylene group using Zn(Hg)/HCl.
Comparison :
| Reducing Agent | Product | Conditions | Yield (%) |
|---|---|---|---|
| NaBH<sub>4</sub> | Secondary alcohol | EtOH, RT | 90 |
| Zn(Hg)/HCl | Methylene | Reflux, 12 h | 60 |
Ring-Opening Reactions of the Pyrimidinone Core
Under strongly acidic or basic conditions, the pyrimidinone ring may undergo hydrolysis:
-
Acidic hydrolysis : Yields thiophene-carboxylic acid derivatives .
-
Basic hydrolysis : Forms open-chain thiourea analogs.
Photochemical and Thermal Stability
The compound exhibits moderate stability under ambient light but degrades under UV irradiation (λ = 254 nm) via C–S bond cleavage. Thermal decomposition above 200°C produces sulfur-containing fragments.
Comparative Reactivity with Analogues
Key differences in reactivity compared to structurally similar compounds:
| Feature | This Compound | Analogues (e.g., 3-(4-Ethoxyphenyl) derivative) |
|---|---|---|
| Sulfanyl substitution | Faster oxidation kinetics | Slower due to electron-donating substituents |
| Bromophenyl coupling | Higher Suzuki coupling yields | Lower yields with chlorophenyl groups |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing thieno-pyrimidine structures exhibit promising anticancer properties. For instance, derivatives of benzothieno-pyrimidines have been synthesized and screened for their ability to inhibit cancer cell proliferation. In vitro studies suggest that the compound may interfere with specific signaling pathways involved in tumor growth.
Antimicrobial Properties
The compound has demonstrated potential antimicrobial activity against various bacterial strains. Studies have shown that modifications in the chemical structure can enhance its efficacy against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in metabolic disorders, such as α-glucosidase and acetylcholinesterase. These enzymes play significant roles in conditions like diabetes and Alzheimer's disease. Preliminary studies indicate that the compound could serve as a lead for developing new therapeutic agents targeting these enzymes.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, derivatives of this compound were synthesized and tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong anticancer activity.
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating its potential as an antimicrobial agent.
Case Study 3: Enzyme Inhibition
Research focusing on enzyme inhibition revealed that the compound effectively inhibited α-glucosidase with an IC50 value of 25 µM. This suggests its potential use in managing postprandial hyperglycemia in diabetic patients.
Mechanism of Action
The mechanism by which 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-tert-butyl-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering their activity and leading to downstream effects on cellular pathways. Detailed studies would be required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Effects on Lipophilicity: The 7-tert-butyl group in the target compound and ’s analog significantly increases lipophilicity compared to non-substituted derivatives (e.g., ) .
Polarity and Solubility :
- The 4-ethoxyphenyl group in introduces an ether linkage, increasing polarity and aqueous solubility compared to the target compound’s 3-phenyl .
- Methoxy and ethoxy substituents () may improve pharmacokinetic profiles by balancing lipophilicity and solubility .
Steric and Electronic Modifications :
- Replacement of 3-phenyl with 4-chlorophenyl () introduces steric hindrance and electron-withdrawing effects, which could alter reactivity or metabolic stability .
- The fluorophenyl group in ’s compound enhances resistance to oxidative metabolism, a common strategy in drug design .
Synthetic Accessibility :
- Analogs like and are synthesized via sulfanyl-group functionalization, suggesting the target compound may be accessible through similar routes (e.g., nucleophilic substitution or Michael addition) .
Research Implications and Gaps
- Further studies are needed to validate these hypotheses .
- Crystallographic Data: X-ray studies (e.g., ) confirm the planar geometry of the benzothienopyrimidinone core, which is critical for π-π stacking interactions in molecular recognition .
Biological Activity
The compound 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-tert-butyl-3-phenyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound involves the reaction of 4-bromophenyl derivatives with various sulfur-containing reagents and subsequent cyclization processes. The methods have been detailed in studies focusing on related pyrimidine analogs which demonstrate similar structural characteristics and biological activities .
Anticancer Properties
Research indicates that compounds similar to this structure exhibit significant anticancer properties. The inhibition of bromodomain-containing protein 4 (BRD4) has been highlighted as a key mechanism through which these compounds exert their effects. BRD4 is involved in regulating gene expression linked to cancer progression. Inhibition of BRD4 leads to decreased transcriptional activity of oncogenes .
Table 1: Summary of Anticancer Activity
| Compound | Target | Mechanism | Reference |
|---|---|---|---|
| 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-... | BRD4 | Inhibition of transcriptional regulation | |
| Related analogs | Various cancer lines | Induction of apoptosis |
Analgesic and Anti-inflammatory Effects
In addition to anticancer activity, the compound has shown potential analgesic and anti-inflammatory effects. Studies have reported that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For instance, some derivatives exhibited IC50 values lower than standard analgesics like celecoxib, indicating stronger inhibition .
Table 2: Analgesic Activity Comparison
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Bromodomains : The binding to BRD4 disrupts its interaction with acetylated histones, leading to altered gene expression associated with cancer .
- COX Inhibition : The analgesic properties stem from the inhibition of COX enzymes, reducing the production of pro-inflammatory mediators .
- Cell Cycle Arrest : Some studies suggest that this compound induces cell cycle arrest in cancer cells, thereby inhibiting proliferation .
Case Studies
- In Vitro Studies : A study screened various compounds against multicellular spheroids derived from cancer cell lines and identified this compound as having significant cytotoxic effects .
- Animal Models : In vivo assessments demonstrated that administration of this compound resulted in reduced tumor size in xenograft models compared to controls, supporting its potential as an anticancer agent.
Q & A
Q. Methodological Adjustments :
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiolate ion reactivity .
- Stoichiometry : Employ a 1.2:1 molar ratio of thiol to bromo-ketone precursor to minimize disulfide byproducts .
- Reaction Monitoring : Track progress via TLC (Rf ≈ 0.5 in EtOAc/hexane 1:3) and quench reactions at 80% conversion to avoid degradation .
Data-Driven Example : In analogous syntheses, yields improved from 45% to 72% by replacing DMF with DMSO, which stabilizes intermediates .
Advanced: What pharmacological screening approaches are suitable for evaluating this compound’s bioactivity?
Q. Experimental Design :
- Target Selection : Prioritize kinases or GPCRs due to structural similarity to bioactive thienopyrimidines .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence polarization (FP) assays for kinase activity (IC₅₀ determination) .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing to doxorubicin controls .
- SAR Studies : Modify the 4-bromophenyl or tert-butyl groups to assess impact on potency .
Contradiction Management : If bioactivity varies across assays, validate binding via surface plasmon resonance (SPR) to rule out false positives .
Basic: What safety protocols are critical during synthesis and handling?
- Toxic Intermediates : Use fume hoods when handling 4-bromophenethyl derivatives (respiratory irritants) .
- Reactive Solvents : Avoid skin contact with DMF (teratogenic); substitute with acetonitrile if possible .
- Waste Disposal : Quench thiol-containing waste with NaOCl to oxidize sulfhydryl groups before disposal .
Advanced: How can computational methods aid in understanding this compound’s reactivity?
Q. In Silico Strategies :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., carbonyl groups prone to nucleophilic attack) .
- Molecular Docking : Screen against kinase targets (e.g., CDK2) using AutoDock Vina to prioritize experimental targets .
- MD Simulations : Simulate solvation effects in water/DMSO mixtures to guide solvent selection for reactions .
Advanced: How to resolve contradictions in biological activity data across studies?
Q. Troubleshooting Framework :
Assay Validation : Replicate results using orthogonal methods (e.g., FP vs. radiometric assays for kinase inhibition) .
Impurity Analysis : Characterize batches with LC-MS to rule out contaminants (e.g., oxidized byproducts) .
Buffer Optimization : Test activity in varying pH (6.5–7.5) and ionic strength to identify false negatives .
Basic: What are the stability profiles of this compound under different storage conditions?
- Solid State : Stable at –20°C in amber vials (degradation <5% over 12 months) .
- Solution Phase : Degrades in DMSO >1 week; prepare fresh stock solutions for assays .
- Light Sensitivity : Protect from UV exposure to prevent bromine dissociation .
Advanced: What strategies enhance selectivity in derivatization reactions?
- Protecting Groups : Temporarily block the pyrimidin-4-one NH with Boc groups during sulfanyl functionalization .
- Microwave Synthesis : Accelerate reaction kinetics (e.g., 100°C, 30 min) to reduce side reactions .
- Chemoselective Catalysts : Use Pd/C for selective hydrogenation of alkenes without affecting bromine .
Advanced: How to correlate crystallographic data with spectroscopic results?
Q. Validation Workflow :
Overlay XRD and NMR Data : Compare dihedral angles from XRD with NOESY correlations (e.g., tert-butyl spatial orientation) .
Tautomerism Analysis : Use XRD to confirm the dominant keto form, contrasting with IR data (C=O stretch ≈ 1680 cm⁻¹) .
Thermal Analysis : Correlate DSC endotherms (melting points) with XRD lattice energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
